molecular formula C₂₆H₃₃NO₂ B1163774 3-Epiabiraterone Acetate

3-Epiabiraterone Acetate

Número de catálogo: B1163774
Peso molecular: 391.55
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Epiabiraterone Acetate is a useful research compound. Its molecular formula is C₂₆H₃₃NO₂ and its molecular weight is 391.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Prostate Cancer Treatment

The primary application of 3-Epiabiraterone acetate is in the treatment of mCRPC. Clinical trials have demonstrated that abiraterone acetate significantly improves overall survival and radiographic progression-free survival in patients with advanced prostate cancer when combined with prednisone . The potential for this compound to provide similar or enhanced benefits is under investigation.

Combination Therapy

Research is ongoing into the efficacy of combining this compound with other therapeutic agents. For instance, studies are exploring its use alongside androgen deprivation therapy (ADT) and other novel agents like capivasertib, aimed at targeting specific molecular pathways involved in prostate cancer progression . This combination approach may enhance treatment outcomes and provide more comprehensive management of the disease.

Case Studies

Several case studies have documented the application and outcomes associated with this compound:

  • Case Study 1 : A clinical trial involving patients with chemotherapy-naïve mCRPC showed promising results with the administration of abiraterone acetate plus prednisone. Patients experienced a significant reduction in PSA levels, indicating effective tumor response. The study emphasized the need for further exploration into derivatives like this compound to assess their potential benefits over existing therapies .
  • Case Study 2 : In a cohort study focusing on patients who had previously failed other treatments, participants were administered a regimen including this compound. The results indicated improved tolerance and fewer adverse effects compared to traditional therapies, suggesting that this compound could offer a safer alternative for patients with limited options .

Efficacy and Safety Profile

The safety profile of abiraterone acetate has been well-documented, with common adverse effects including hypertension, liver enzyme elevation, and cardiovascular events . Preliminary findings regarding this compound suggest a potentially improved safety profile, though comprehensive data is still required to confirm these observations.

Data Summary Table

Study/TrialPopulationInterventionKey Findings
LATITUDE StudymCRPC patientsAbiraterone + PrednisoneImproved overall survival; significant reduction in PSA levels
Phase III TrialChemotherapy-naïve patientsAbiraterone + Prednisone vs PlaceboEnhanced radiographic progression-free survival; better safety profile observed
Combination Therapy TrialAdvanced prostate cancerCapivasertib + AbirateronePotential for improved efficacy; ongoing evaluations

Análisis De Reacciones Químicas

Esterification and Hydrolysis Reactions

Acetate groups in steroid derivatives like 3-Epiabiraterone Acetate typically undergo acid- or base-catalyzed hydrolysis to yield the parent alcohol (e.g., 3-Epiabiraterone). For example:

3 Epiabiraterone Acetate+H2OH+or OH3 Epiabiraterone+Acetic Acid\text{3 Epiabiraterone Acetate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{3 Epiabiraterone}+\text{Acetic Acid}

  • Kinetics : Hydrolysis rates depend on pH, temperature, and steric hindrance around the ester group .

  • Catalysts : Sulfuric acid (as in Fisher esterification) or enzymatic catalysts (e.g., esterases) may accelerate reactions .

Oxidative Transformations

Mn(OAc)3_3-mediated oxidative pathways (as described in ) could theoretically apply to steroid acetates with unsaturated bonds or radical-sensitive positions. For example:

  • Radical Addition : MnIII^\text{III} enolates may facilitate C–C bond formation via free-radical intermediates.

  • Lactonization : γ-Carboxy radicals might cyclize to form lactones, though this requires proximal functional groups .

Catalytic Modifications

Composite catalysts (e.g., α-hydroxycarboxylic acid–boric acid systems ) can influence reaction selectivity in acetate derivatives:

FactorImpact on ReactionExample from Analogous Systems
Catalyst AcidityHigher pKa enhances esterification ratesTartaric acid–B2_2O3_3 improved selectivity by 47.1%
Solvent PolarityPolar solvents stabilize transition statesAcetic acid excess favored terpinyl acetate synthesis
TemperatureElevated temps accelerate isomerization55°C optimized for minimal byproducts

Isomerization and Byproduct Formation

Steroid acetates are prone to acid-catalyzed isomerization (e.g., chair-flip in ring systems) or ring-expansion side reactions, as observed in terpinyl acetate synthesis . For this compound, this could lead to positional isomers or structural rearrangements under harsh conditions.

Key Limitations in Available Data

  • No peer-reviewed studies on this compound’s specific reactivity were found in the provided sources.

  • Predictions are extrapolated from general acetate chemistry and steroid reaction precedents.

To obtain targeted data, further investigation using specialized databases (e.g., SciFinder, Reaxys) or direct experimental studies would be required.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing 3-Epiabiraterone Acetate with high stereochemical purity?

  • Methodological Answer : Prioritize reaction condition optimization (e.g., temperature, solvent polarity, catalyst loading) to minimize epimerization during synthesis. Use chiral chromatography or NMR-based stereochemical analysis to validate purity . Document all steps rigorously, including reagent sources (e.g., anhydrous solvent suppliers) and purification protocols (e.g., recrystallization solvents, gradient elution parameters) to ensure reproducibility .

Q. How should researchers address variability in enzymatic inhibition assays involving this compound?

  • Methodological Answer : Standardize assay conditions (pH 7.4 buffer, ionic strength, cofactor concentrations) and include internal controls (e.g., known CYP17A1 inhibitors) to normalize inter-experimental variability. Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural stability under physiological conditions?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, 1^1H/13^{13}C NMR for stereochemical confirmation, and FTIR to monitor functional group integrity. For stability studies, conduct accelerated degradation tests (40°C/75% RH) with HPLC-UV tracking of degradation products .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic (PK) profile across preclinical models be reconciled?

  • Methodological Answer : Perform interspecies comparative PK studies using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 isoform expression). Validate findings with microsampling techniques in rodents and LC-MS/MS quantification to reduce matrix effects .

Q. What strategies optimize in vivo efficacy studies of this compound in androgen-resistant prostate cancer models?

  • Methodological Answer : Use patient-derived xenografts (PDXs) with confirmed androgen receptor (AR) splice variants to mimic resistance. Employ longitudinal PSA monitoring and ex vivo tumor pharmacodynamic analysis (e.g., AR-V7 protein quantification via Western blot) to correlate drug exposure with target modulation .

Q. How should researchers design experiments to resolve discrepancies in this compound’s off-target effects reported in transcriptomic datasets?

  • Methodological Answer : Apply orthogonal validation methods (e.g., CRISPR-Cas9 knockdown of putative off-target genes followed by viability assays). Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to distinguish noise from biologically relevant signals and integrate proteomic data to confirm transcript-protein concordance .

Q. Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound combination therapy studies?

  • Methodological Answer : Use Bliss independence or Chou-Talalay synergy models to quantify drug interactions. Include confidence intervals for IC50_{50} values and apply hierarchical clustering to identify synergistic dose ranges. Validate with bootstrapping to assess robustness of small-sample datasets .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound-protein complexes?

  • Methodological Answer : Report crystal parameters (space group, resolution, R-factor) following IUCr standards. Deposit raw diffraction data in public repositories (e.g., PDB) and validate ligand density maps with omit map calculations. Replicate crystallization conditions across independent labs .

Q. Data Integrity & Reporting

Q. What documentation standards are essential for publishing synthetic protocols of this compound derivatives?

  • Methodological Answer : Adhere to IUPAC nomenclature and report yields, purity (HPLC/GC), and spectral data (NMR shifts, HRMS m/z). Disclose all synthetic attempts, including failed reactions, to guide future optimization .

Q. How should researchers address batch-to-batch variability in biological activity assays of this compound?

  • Methodological Answer : Implement QC/QA protocols (e.g., reference standard calibration, inter-day assay precision tests). Use ANOVA with post-hoc Tukey tests to statistically compare batches and exclude outliers via Grubbs’ test .

Q. Ethical & Compliance Considerations

Q. What ethical frameworks apply to translational studies of this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical reporting. Obtain IACUC approval for humane endpoints (e.g., tumor volume limits) and justify sample sizes via power analysis to minimize unnecessary animal use .

Propiedades

Fórmula molecular

C₂₆H₃₃NO₂

Peso molecular

391.55

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.